1-[8-(4-methoxybenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]azepane
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Description
1-[8-(4-methoxybenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]azepane is a useful research compound. Its molecular formula is C24H26N2O5S and its molecular weight is 454.54. The purity is usually 95%.
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Scientific Research Applications
1. Catalyzed Reactions and Biological Activity
The compound is involved in boron trifluoride catalyzed 1,4-addition reactions, forming complex structures such as p-dioxino[2,3-g]furo[3,2-c]quinolines and their epimers. These reactions are pivotal in the synthesis of heterocyclic compounds. However, the resultant compounds did not exhibit significant biological activity (Perricone, Elslager, & Worth, 1970).
2. Pharmaceutical Applications
The molecule has been part of the synthesis process of 8-sulfonyl-1,3-dioxo-4-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]quinolines. Key steps in this synthesis include reactions such as the Pfitzinger reaction and the formation of sulfonyl propionates. Certain compounds in this process have been identified as potent inhibitors of caspase-3, indicating potential pharmaceutical applications (Kravchenko et al., 2005).
Properties
IUPAC Name |
9-(azepan-1-yl)-8-(4-methoxyphenyl)sulfonyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5S/c1-29-17-6-8-18(9-7-17)32(27,28)23-16-25-20-15-22-21(30-12-13-31-22)14-19(20)24(23)26-10-4-2-3-5-11-26/h6-9,14-16H,2-5,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDSESXHHUPXBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC4=C(C=C3N=C2)OCCO4)N5CCCCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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